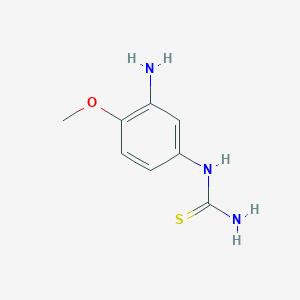
N-(3-Amino-4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-4-methoxyphenyl)thiourea is an organic compound with the molecular formula C8H11N3OS It is a derivative of thiourea, where the thiourea moiety is substituted with a 3-amino-4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Amino-4-methoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methoxyaniline with thiocyanate in the presence of an acid catalyst. The reaction typically proceeds as follows:
Starting Materials: 3-amino-4-methoxyaniline and ammonium thiocyanate.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The reactants are mixed and heated to a specific temperature, usually around 60-80°C, for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Amino-4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The amino and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N-(3-Amino-4-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-Amino-4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s thiourea moiety can form hydrogen bonds and other interactions with proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)thiourea: Similar structure but with the methoxy group in a different position.
N-(3-Methoxyphenyl)thiourea: Lacks the amino group.
N-(3-Amino-4-methylphenyl)thiourea: Substitutes the methoxy group with a methyl group.
Uniqueness
N-(3-Amino-4-methoxyphenyl)thiourea is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
92682-24-1 |
|---|---|
Formule moléculaire |
C8H11N3OS |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
(3-amino-4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,9H2,1H3,(H3,10,11,13) |
Clé InChI |
WYDNLNQQGCXMBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



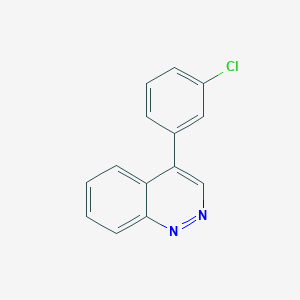


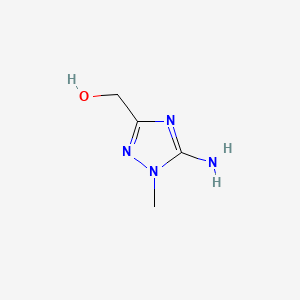
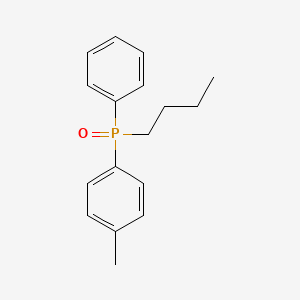
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
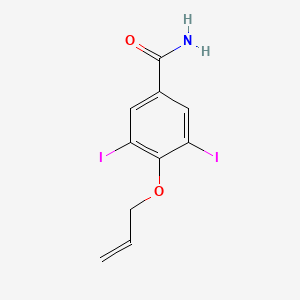
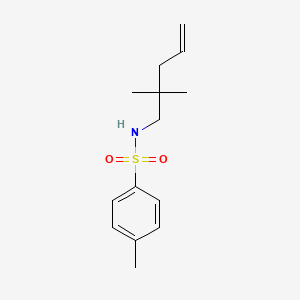
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
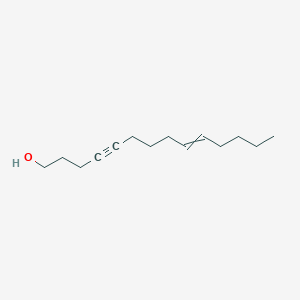
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)


